molecular formula C11H21NO4 B558132 Boc-N-methyl-L-valine CAS No. 45170-31-8

Boc-N-methyl-L-valine

Cat. No. B558132
CAS RN: 45170-31-8
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-QMMMGPOBSA-N
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Description

Boc-N-methyl-L-valine is a white powder with a molecular formula of C11H21NO4 . It has a molecular weight of 231.30 . It is used in multi-peptide synthesis and serves as the amino acid protection monomer .


Synthesis Analysis

The synthesis of Boc-N-methyl-L-valine involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reaction mixture is extracted with ethyl acetate and the aqueous solution is acidified to pH 3, after which it is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of Boc-N-methyl-L-valine is represented by the Hill formula C11H21NO4 . The average mass is 217.262 Da and the mono-isotopic mass is 217.131409 Da .


Chemical Reactions Analysis

Boc-N-methyl-L-valine is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-N-methyl-L-valine appears as a white powder with a melting point of 47 - 51 °C . The optical rotation is [a]D25 = -93 ± 2 ° .

Safety and Hazards

Boc-N-methyl-L-valine should be handled with care to avoid dust formation and inhalation . Contact with skin, eyes, or clothing should be avoided . Personal protective equipment should be worn and adequate ventilation should be ensured . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426676
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-valine

CAS RN

45170-31-8
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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